molecular formula C18H15N3O2 B3042101 Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate CAS No. 503175-53-9

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Cat. No. B3042101
CAS RN: 503175-53-9
M. Wt: 305.3
InChI Key: AHFBQOMTYUKAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is C18H15N3O2. The molecular weight is 305.3 g/mol.

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

Neuroprotection is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have investigated the neuroprotective and anti-inflammatory properties of triazole-pyrimidine hybrids, including Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate . Key findings include:

Other Potential Applications

While the primary focus has been on neuroprotection, Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate may have additional applications:

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFBQOMTYUKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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